molecular formula C2H4Cl2IO2P B13687172 2-Iodoethyl Phosphorodichloridate

2-Iodoethyl Phosphorodichloridate

Cat. No.: B13687172
M. Wt: 288.83 g/mol
InChI Key: VCYDQROMEZBLFE-UHFFFAOYSA-N
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Description

2-Iodoethyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of an iodine atom, an ethyl group, and two chlorophosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodoethyl Phosphorodichloridate typically involves the reaction of 2-iodoethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:

2-Iodoethanol+Phosphorus Oxychloride2-Iodoethyl Phosphorodichloridate+Hydrogen Chloride\text{2-Iodoethanol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 2-Iodoethanol+Phosphorus Oxychloride→2-Iodoethyl Phosphorodichloridate+Hydrogen Chloride

The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of smaller quantities of reactive intermediates at any given time.

Chemical Reactions Analysis

Types of Reactions

2-Iodoethyl Phosphorodichloridate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-iodoethanol and phosphoric acid derivatives.

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.

Major Products Formed

    Nucleophilic Substitution: Products include 2-azidoethyl phosphorodichloridate, 2-thioethyl phosphorodichloridate, and 2-alkoxyethyl phosphorodichloridate.

    Hydrolysis: Products include 2-iodoethanol and phosphoric acid derivatives.

    Oxidation: Products include phosphoric acid derivatives with higher oxidation states.

Scientific Research Applications

2-Iodoethyl Phosphorodichloridate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various phosphorus-containing compounds.

    Bioconjugation: The compound can be used to introduce phosphorus-containing groups into biomolecules for labeling or modification purposes.

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.

    Material Science: The compound is used in the preparation of phosphorus-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodoethyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds and the iodine-ethyl group. The compound can act as an electrophile, reacting with nucleophiles to form new phosphorus-carbon or phosphorus-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethyl Phosphorodichloridate: Similar in structure but with a bromine atom instead of iodine.

    2-Chloroethyl Phosphorodichloridate: Contains a chlorine atom instead of iodine.

    2-Fluoroethyl Phosphorodichloridate: Contains a fluorine atom instead of iodine.

Uniqueness

2-Iodoethyl Phosphorodichloridate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine compared to other halogens result in different reaction kinetics and product distributions.

Properties

Molecular Formula

C2H4Cl2IO2P

Molecular Weight

288.83 g/mol

IUPAC Name

1-dichlorophosphoryloxy-2-iodoethane

InChI

InChI=1S/C2H4Cl2IO2P/c3-8(4,6)7-2-1-5/h1-2H2

InChI Key

VCYDQROMEZBLFE-UHFFFAOYSA-N

Canonical SMILES

C(CI)OP(=O)(Cl)Cl

Origin of Product

United States

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